molecular formula C8H13O3P B6187312 5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid CAS No. 2639461-84-8

5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B6187312
CAS No.: 2639461-84-8
M. Wt: 188.2
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Description

5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H13O3P. It is characterized by the presence of a cyclopentene ring substituted with a dimethylphosphoryl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

2639461-84-8

Molecular Formula

C8H13O3P

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylphosphoryl Group: The dimethylphosphoryl group is introduced via phosphorylation reactions using reagents such as dimethylphosphoryl chloride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of 5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can participate in phosphorylation reactions, affecting various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    5-(dimethylphosphoryl)cyclopent-1-ene-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a dimethylphosphoryl group and a carboxylic acid group on the cyclopentene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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